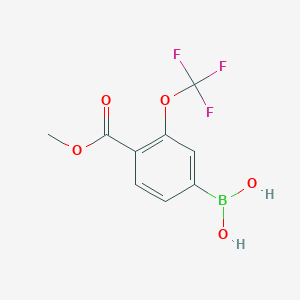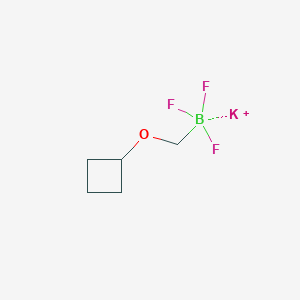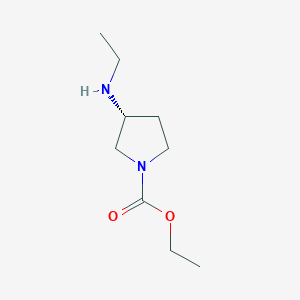
(R)-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate typically involves the reaction of ethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method is the reductive amination of a pyrrolidine-1-carboxylate ester with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of chiral catalysts or resolution methods may be employed to obtain the desired enantiomer in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness
®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and chiral nature. This gives it distinct properties and potential applications compared to other pyrrolidine derivatives. Its ability to interact with biological targets in a stereospecific manner makes it valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-3-10-8-5-6-11(7-8)9(12)13-4-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
COXSXHACIDWKOV-MRVPVSSYSA-N |
SMILES isomérique |
CCN[C@@H]1CCN(C1)C(=O)OCC |
SMILES canonique |
CCNC1CCN(C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
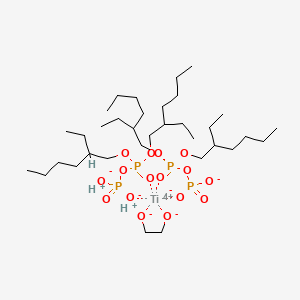
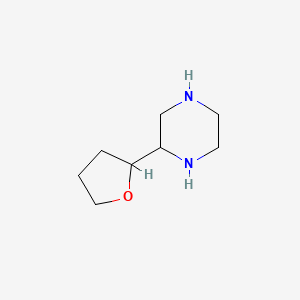
![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)

![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)
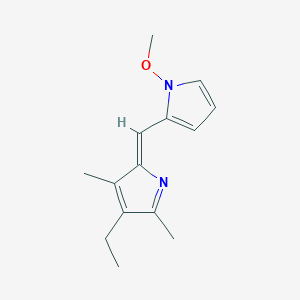
![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
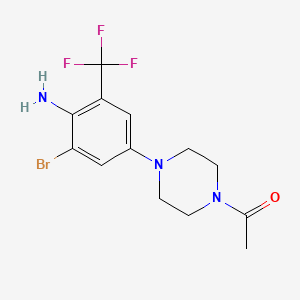

![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
